Tert-butyl piperazin-1-ylcarbamate
Overview
Description
Tert-butyl piperazin-1-ylcarbamate is a chemical compound with the molecular formula C9H19N3O2. It is commonly used in organic synthesis, particularly as a protecting group for amines. The compound is characterized by its tert-butyl group attached to a piperazine ring, which is further linked to a carbamate group. This structure imparts unique chemical properties that make it valuable in various scientific and industrial applications .
Scientific Research Applications
Tert-butyl piperazin-1-ylcarbamate has a wide range of applications in scientific research:
Preparation Methods
Synthetic Routes and Reaction Conditions: Tert-butyl piperazin-1-ylcarbamate can be synthesized through the reaction of piperazine with tert-butyl chloroformate. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage. The reaction is carried out under mild conditions, often at room temperature, to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. The product is then purified through techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl piperazin-1-ylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the tert-butyl group is replaced by other functional groups.
Deprotection Reactions: The carbamate group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like alkyl halides or acyl chlorides are commonly used.
Deprotection: Strong acids like trifluoroacetic acid or hydrochloric acid are employed.
Major Products Formed:
Substitution Reactions: Products vary depending on the substituent introduced.
Deprotection Reactions: The primary product is the free amine, piperazine.
Mechanism of Action
The primary mechanism of action for tert-butyl piperazin-1-ylcarbamate involves its role as a protecting group. The compound forms a stable carbamate linkage with amines, preventing unwanted reactions during synthetic processes. The protecting group can be selectively removed under specific conditions, allowing for the controlled release of the free amine .
Comparison with Similar Compounds
Tert-butyl carbamate: Another protecting group for amines, but lacks the piperazine ring.
Benzyl piperazin-1-ylcarbamate: Similar structure but with a benzyl group instead of tert-butyl.
Fmoc piperazin-1-ylcarbamate: Uses the fluorenylmethoxycarbonyl group as a protecting group.
Uniqueness: Tert-butyl piperazin-1-ylcarbamate is unique due to its combination of the tert-butyl group and piperazine ring, which provides enhanced stability and selectivity in protecting amines. This makes it particularly useful in complex synthetic pathways where other protecting groups may not be as effective .
Properties
IUPAC Name |
tert-butyl N-piperazin-1-ylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O2/c1-9(2,3)14-8(13)11-12-6-4-10-5-7-12/h10H,4-7H2,1-3H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHKPBRDUFKYAGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90617126 | |
Record name | tert-Butyl piperazin-1-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90617126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147081-80-9 | |
Record name | tert-Butyl piperazin-1-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90617126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl piperazin-1-ylcarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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